![molecular formula C24H19N3O2S B2985780 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-81-2](/img/no-structure.png)

3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

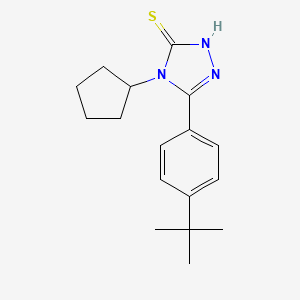

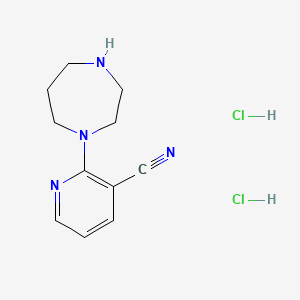

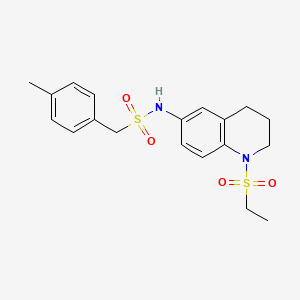

The compound “3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule. It has a molecular formula of C27H25NO4S and a molecular weight of 459.6 g/mol . The structure includes a 3,4-dihydro-1H-isoquinoline-2-carbonyl group attached to a phenyl ring, which is further connected to a 2-sulfanylidene-1H-quinazolin-4-one group .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinoline derivatives often involves cyclization of carbamate, urea, thiourea, or isocyanate . A more practical and efficient route to C1- and C4-substituted isoquinolines involves the preparation and activation of isoquinolin-1(2H)-ones . The direct conversion of various amides to isoquinoline and β-carboline derivatives via mild electrophilic amide activation, with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by cyclodehydration upon warming provides the desired products with short overall reaction times .Molecular Structure Analysis

The molecular structure of this compound includes a 3,4-dihydro-1H-isoquinoline-2-carbonyl group attached to a phenyl ring, which is further connected to a 2-sulfanylidene-1H-quinazolin-4-one group . The exact mass and monoisotopic mass of the compound are both 459.15042945 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization, carbonylation, carbomylation, and carbonyl insertion . Metal-catalyzed protocols such as C-H activation aryl amide are also used .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 95.1 Ų and a complexity of 750 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 7 .Applications De Recherche Scientifique

Antiviral and Anticancer Potential

Antiviral Activity : Research has demonstrated the synthesis of related quinazoline derivatives, showcasing significant antiviral properties. A study revealed that certain Schiff bases of 2-phenyl quinazoline-4(3H)-ones exhibited notable antiviral activity against a wide range of viruses, including herpes simplex and influenza viruses (Kumar et al., 2010). This suggests that compounds with a quinazoline core, such as the one , may hold promise for antiviral drug development.

Anticancer Activity : Another study focused on quinazoline derivatives highlighted their potential in cancer therapy. The synthesis of novel quinazoline derivatives showed remarkable anticancer activity, particularly against the CNS SNB-75 cancer cell line, indicating the therapeutic potential of quinazoline compounds in oncology (Noolvi & Patel, 2013).

Chemical Synthesis and Characterization

Synthesis Techniques : The compound's synthesis has been explored using various techniques. For instance, a study detailed the synthesis of carbon-14 labelled 4-aminoquinazolines and quinazolin-4(3H)-ones, which could be relevant for radiolabeled studies in drug development and biochemical research (Saemian et al., 2009).

Novel Derivatives : Research into novel 3-sulphonamido-quinazolin-4(3H)-One derivatives has shown the synthesis and antiviral evaluation against respiratory and biodefense viruses, indicating the versatility of quinazolinone compounds in creating derivatives with potential biomedical applications (Selvam et al., 2007).

Material Science and Corrosion Inhibition

Corrosion Inhibition : Quinazolinone derivatives have been investigated for their role in material science, particularly in corrosion inhibition. A study on new compounds derived from quinazolinone showed significant inhibition efficiencies against mild steel corrosion, illustrating the compound's potential in industrial applications (Errahmany et al., 2020).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 3-amino-2-thioxoquinazoline with 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "3-amino-2-thioxoquinazoline", "4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid", "Coupling agent", "Solvent" ], "Reaction": [ "Step 1: Dissolve 3-amino-2-thioxoquinazoline and 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzoic acid in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the resulting intermediate by filtration or any other suitable method.", "Step 4: Cyclize the intermediate by heating it in a suitable solvent.", "Step 5: Isolate the final product by filtration or any other suitable method and purify it by recrystallization." ] } | |

| 422528-81-2 | |

Formule moléculaire |

C24H19N3O2S |

Poids moléculaire |

413.5 |

Nom IUPAC |

3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C24H19N3O2S/c28-22(26-14-13-16-5-1-2-6-18(16)15-26)17-9-11-19(12-10-17)27-23(29)20-7-3-4-8-21(20)25-24(27)30/h1-12H,13-15H2,(H,25,30) |

Clé InChI |

XTWCVLXCXWJTJS-UHFFFAOYSA-N |

SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2985697.png)

![(Z)-ethyl 2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2985702.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2985704.png)

![2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2985718.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2985719.png)